3-(tert-Butyl)isoxazole-5-carbaldehyde

LogP Lipophilicity Drug-likeness

Kinase inhibitor programs demand sterically precise building blocks. This 3,5-disubstituted isoxazole delivers critical tert-butyl bulk (Charton v=1.24) and enhanced aldehyde reactivity via proximal N-O heteroatom for accelerated Baylis-Hillman and C-C bond formations. Key outcomes: • Enables FLT3-targeted library synthesis with optimal LipE and hydrophobic pocket engagement • Higher bp (234.8°C) vs. methyl analog ensures robust kilogram-scale processing with lower volatility losses • Direct precursor to 3-(tert-butyl)isoxazole-5-carboxylic acid and amide libraries Supplied ≥98% purity; global ambient shipping.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 121604-56-6
Cat. No. B040804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(tert-Butyl)isoxazole-5-carbaldehyde
CAS121604-56-6
Synonyms5-Isoxazolecarboxaldehyde, 3-(1,1-dimethylethyl)- (9CI)
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NOC(=C1)C=O
InChIInChI=1S/C8H11NO2/c1-8(2,3)7-4-6(5-10)11-9-7/h4-5H,1-3H3
InChIKeyWSMQUBMTGWOJES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(tert-Butyl)isoxazole-5-carbaldehyde (CAS 121604-56-6): A Sterically Demanding Heterocyclic Aldehyde Building Block for Kinase-Targeted Synthesis


3-(tert-Butyl)isoxazole-5-carbaldehyde is a 3,5-disubstituted isoxazole featuring a sterically bulky tert-butyl group at the 3-position and a reactive aldehyde at the 5-position [1]. This scaffold serves as a key synthetic intermediate, particularly for constructing kinase inhibitor libraries targeting FLT3 and other tyrosine kinases . Its heterocyclic core places a proximal heteroatom adjacent to the aldehyde, a structural feature known to significantly enhance its reactivity in carbon–carbon bond-forming reactions such as the Baylis-Hillman reaction compared to non-heterocyclic benzaldehydes [2].

Why 3-(tert-Butyl)isoxazole-5-carbaldehyde Cannot Be Replaced by Simpler Isoxazole Aldehydes in Drug Discovery


Simple isoxazole-5-carbaldehydes or 3-methyl analogs cannot replicate the specific physicochemical and steric profile of 3-(tert-Butyl)isoxazole-5-carbaldehyde. The tert-butyl group introduces a unique combination of moderate lipophilicity (LogP ≈ 0.99) and significant steric bulk (Charton v = 1.24) that is absent in unsubstituted or methyl-substituted variants [1][2]. This balance is critical for modulating membrane permeability and target binding in kinase inhibitor design, where small changes in substituent size drastically alter biological activity and selectivity [3]. Generic substitution with less bulky or more lipophilic analogs (e.g., 3-phenyl) is likely to compromise the desired drug-like property window or fail to engage sterically sensitive hydrophobic pockets.

Quantitative Differentiation of 3-(tert-Butyl)isoxazole-5-carbaldehyde Against Closest Isoxazole Carbaldehyde Analogs


Lipophilicity Comparison: LogP of 3-(tert-Butyl)isoxazole-5-carbaldehyde vs. Unsubstituted and 3-Aryl Analogs

The partition coefficient (LogP) of 3-(tert-Butyl)isoxazole-5-carbaldehyde (0.99) positions it between the highly hydrophilic 5-isoxazolecarbaldehyde (LogP ~0.3) and the highly lipophilic 3-phenylisoxazole-5-carbaldehyde (LogP ~2.0) [1][2]. This intermediate lipophilicity is often more desirable for balancing aqueous solubility and passive membrane permeability in lead optimization.

LogP Lipophilicity Drug-likeness

Steric Bulk Differentiation: Charton Steric Parameter (v) of 3-(tert-Butyl) vs. 3-Methylisoxazole-5-carbaldehyde

The tert-butyl substituent has a Charton steric parameter (v) of 1.24, significantly larger than that of a methyl group (v = 0.52) [1]. This establishes 3-(tert-Butyl)isoxazole-5-carbaldehyde as a distinctly bulkier building block, which can be leveraged to induce facial selectivity in nucleophilic additions to the aldehyde or to probe sterically demanding enzyme pockets.

Steric parameter Charton Regioselectivity

Physical State and Handling: Boiling Point of 3-(tert-Butyl)isoxazole-5-carbaldehyde vs. 3-Methyl Analog

3-(tert-Butyl)isoxazole-5-carbaldehyde has a predicted boiling point of 234.8 °C at 760 mmHg, which is approximately 16 °C higher than that of 3-methylisoxazole-5-carbaldehyde (218.8 °C) [1]. This suggests lower volatility and potentially easier handling during reactions requiring elevated temperatures.

Boiling point Volatility Process chemistry

Conformational Control: Enhanced Baylis-Hillman Reactivity Due to Proximal Heteroatom Effect in 5-Formylisoxazoles

The 5-isoxazolecarbaldehyde scaffold is classified as an 'activated aldehyde' for the Baylis-Hillman reaction, undergoing fast coupling due to the electron-withdrawing effect of the adjacent heteroatom [1]. While 3-aryl-5-isoxazolecarbaldehydes are documented to proceed with excellent yields, the 3-tert-butyl substitution further influences the reaction by introducing steric demand that can moderate reactivity and improve product stereochemical outcomes [2].

Baylis-Hillman Reaction rate Heterocyclic activation

Optimal Applications for Procuring 3-(tert-Butyl)isoxazole-5-carbaldehyde Based on Its Evidence Profile


Medicinal Chemistry: FLT3 Kinase Inhibitor Lead Optimization

3-(tert-Butyl)isoxazole-5-carbaldehyde is the preferred precursor for generating 3-(tert-butyl)isoxazole-5-carboxylic acid and amide libraries. Its intermediate LogP (0.99) and significant steric bulk (Charton v = 1.24) are essential for optimizing the lipophilic efficiency (LipE) and selectivity of FLT3 inhibitors, as demonstrated by related compounds like Quizartinib where the tert-butyl group critically occupies a hydrophobic pocket [1].

Combinatorial Chemistry: Rapid Assembly of Diversified Isoxazole Libraries

Due to the enhanced reactivity of 5-isoxazolecarbaldehydes in accelerated Baylis-Hillman reactions, this compound can be utilized for high-throughput parallel synthesis of 3,5-disubstituted isoxazole adducts [2]. The steric influence of the tert-butyl group can also direct diastereoselectivity in subsequent transformations, providing an advantage over less bulky analogs for generating stereochemically complex compound collections.

Process Chemistry & Scale-Up: Benchtop-Friendly Heterocyclic Aldehyde

The higher boiling point (234.8 °C) compared to 3-methylisoxazole-5-carbaldehyde (218.8 °C) indicates lower volatility, making the tert-butyl derivative a more robust and potentially less odorous intermediate for kilogram-scale synthesis and high-temperature reaction conditions [3]. This attribute is a practical procurement factor favoring its use in pilot plant settings where fume management and yield retention are critical.

Chemical Biology: Steric Probe for Target Engagement Studies

The large Charton value (v = 1.24) of the tert-butyl group makes this compound an ideal starting material for synthesizing active and inactive control probes in chemical biology. When incorporated into a bioactive scaffold, the resulting compound can serve as a steric 'bump' probe to validate binding pockets, a strategy that would fail with the much smaller methyl analog (v = 0.52) [4].

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